(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid
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Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the desired benzyl group using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, to form fluorenones.
Reduction: Reduction reactions can be performed on the benzyl group to yield the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Fluorenones
Reduction: Benzyl alcohol derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the study of protein interactions and enzyme mechanisms.
Industry: Used in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed .
Comparison with Similar Compounds
Similar Compounds
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
Uniqueness
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in applications where these properties are desirable.
Properties
Molecular Formula |
C26H22F3NO4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)18-11-9-16(10-12-18)13-17(24(31)32)14-30-25(33)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,30,33)(H,31,32)/t17-/m0/s1 |
InChI Key |
NABRFPLQNLUKGZ-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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